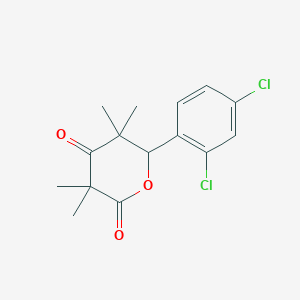
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as DCTD, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. DCTD is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, oxidative stress, and inflammation. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress and inflammation, and the modulation of gene expression. In animal models, 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce tumor growth, improve glucose metabolism, and enhance cognitive function.
実験室実験の利点と制限
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its synthetic accessibility, its well-characterized properties, and its potential biological and pharmacological activities. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, and to investigate its potential side effects and toxicity. Additionally, the use of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been carried out through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 2,4-pentanedione in the presence of sodium hydroxide, and the reaction of 2,4-dichlorobenzaldehyde with 3,5-dimethyl-4-hydroxybenzaldehyde in the presence of piperidine. The yield and purity of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential biological and pharmacological properties. It has been reported to exhibit antitumor, antioxidant, and anti-inflammatory activities. In vitro and in vivo studies have shown that 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can inhibit the proliferation of various cancer cells, such as breast cancer, lung cancer, and liver cancer cells. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to reduce oxidative stress and inflammation in animal models of diseases, such as diabetes and Alzheimer's disease.
特性
IUPAC Name |
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2O3/c1-14(2)11(9-6-5-8(16)7-10(9)17)20-13(19)15(3,4)12(14)18/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUDZSTVFEACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
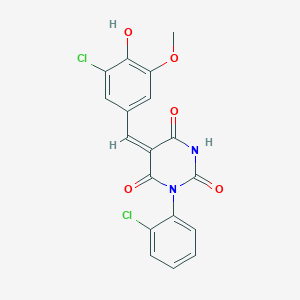
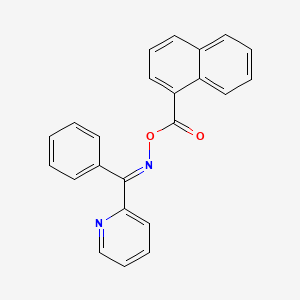
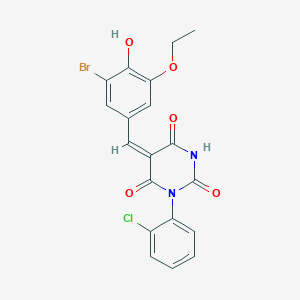
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
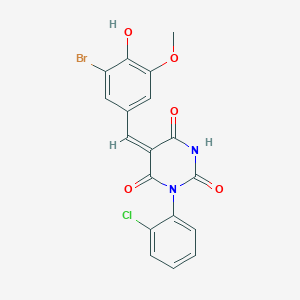
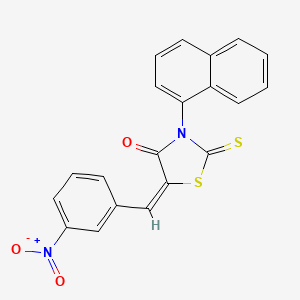
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)

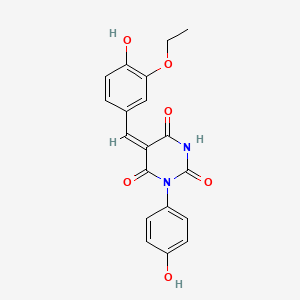
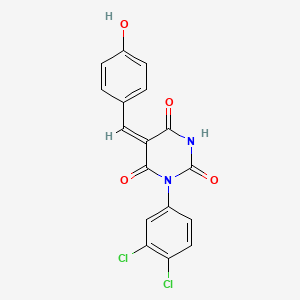
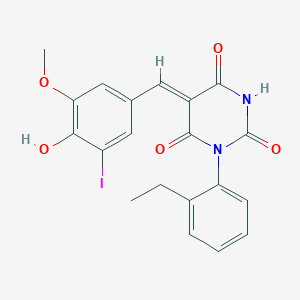
![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)